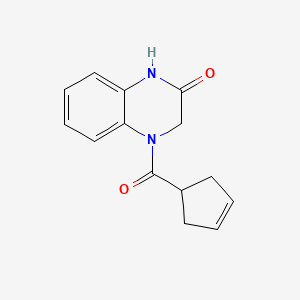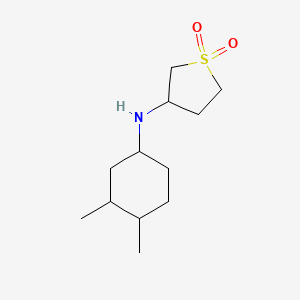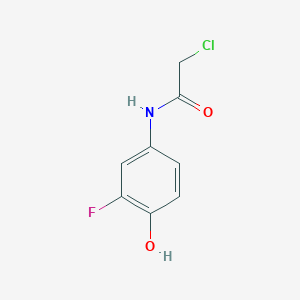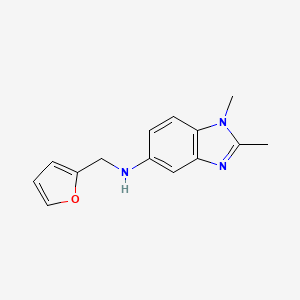
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid, also known as CPCC, is a synthetic compound that has been studied for its potential therapeutic applications. CPCC is a cyclic amino acid derivative that has been shown to have anti-inflammatory and analgesic effects in animal models.
Wirkmechanismus
The mechanism of action of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid involves the inhibition of the NF-κB signaling pathway, which is a key regulator of the inflammatory response. 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory gene expression.
Biochemical and Physiological Effects:
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to have a low toxicity profile, making it a promising compound for further research. However, more studies are needed to determine the long-term effects of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid on the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has limitations in terms of its stability and solubility, which can affect its efficacy in certain experimental settings.
Zukünftige Richtungen
Future research on 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid could focus on its potential therapeutic applications in the treatment of various inflammatory conditions. In addition, more studies are needed to determine the long-term effects of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid on the body. Further optimization of the synthesis method could also lead to the development of more potent and effective derivatives of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid.
Synthesemethoden
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-cyanoaniline with cyclopentanone. The resulting intermediate is then reacted with an acid chloride to form the final product. The synthesis of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been optimized to increase yield and purity, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been studied for its potential therapeutic applications in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to have analgesic effects in animal models, indicating its potential use as a pain reliever.
Eigenschaften
IUPAC Name |
2-(4-cyanoanilino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-9-4-6-10(7-5-9)15-12-3-1-2-11(12)13(16)17/h4-7,11-12,15H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUWMPJAMCYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)

![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)



![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
